(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16065205
InChI: InChI=1S/C30H23N3O2S2/c34-29-28(37-30(36)32(29)20-25-12-7-17-35-25)18-21-13-15-24(16-14-21)33-27(23-10-5-2-6-11-23)19-26(31-33)22-8-3-1-4-9-22/h1-18,27H,19-20H2/b28-18+
SMILES:
Molecular Formula: C30H23N3O2S2
Molecular Weight: 521.7 g/mol

(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16065205

Molecular Formula: C30H23N3O2S2

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C30H23N3O2S2
Molecular Weight 521.7 g/mol
IUPAC Name (5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C30H23N3O2S2/c34-29-28(37-30(36)32(29)20-25-12-7-17-35-25)18-21-13-15-24(16-14-21)33-27(23-10-5-2-6-11-23)19-26(31-33)22-8-3-1-4-9-22/h1-18,27H,19-20H2/b28-18+
Standard InChI Key NFKSMBMXBBRQMH-MTDXEUNCSA-N
Isomeric SMILES C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6
Canonical SMILES C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central thiazolidin-4-one ring (2-thioxo-1,3-thiazolidin-4-one) substituted at position 3 with a furan-2-ylmethyl group and at position 5 with a 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene moiety. The (5E) configuration indicates the trans spatial arrangement of the benzylidene substituent relative to the thiazolidinone carbonyl group.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₃₀H₂₃N₃O₂S₂
Molecular Weight521.7 g/mol
IUPAC Name(5E)-5-[[4-(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESC1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6
PubChem CID16410887

The extended conjugation system arising from the benzylidene and pyrazole groups contributes to potential π-π stacking interactions, a feature often correlated with biological target engagement .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves sequential condensation and cyclization steps:

  • Knöevenagel Condensation: Reaction of 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-arylpyrazole-4-carbaldehyde derivatives in glacial acetic acid or polyethylene glycol-400 (PEG-400) yields 5-hetarylmethylene intermediates .

  • Cycloaddition Reactions: The 5-benzylidene intermediate undergoes [4+2] cycloaddition with dienophiles (e.g., N-arylmaleimides) to form thiopyrano[2,3-d]thiazole derivatives, though this step may vary depending on target substituents .

For the specific compound, the benzylidene precursor likely originates from 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde, condensed with the thiazolidinone core under acidic or green solvent conditions (e.g., PEG-400) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CondensationGlacial acetic acid, reflux, 2 hr85–90%
CyclizationN-arylmaleimide, toluene, 110°C, 8 hr70–75%

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include ν(C=O) ~1715 cm⁻¹ (thiazolidinone carbonyl) and ν(C=S) ~1200 cm⁻¹.

  • ¹H NMR: Distinct signals include a singlet at δ 8.1–8.2 ppm (vinylic H), multiplets at δ 7.3–8.1 ppm (aromatic H), and a furylmethyl CH₂ at δ 4.5–5.0 ppm .

  • X-ray Crystallography: Confirms the (5E) configuration and planar geometry of the benzylidene-thiazolidinone system in analogous compounds .

Biological Activity and Mechanistic Insights

Table 3: Comparative Cytotoxicity of Analogues (IC₅₀, µM)

CompoundMCF7HEPG2
Thiopyrano[2,3-d]thiazole 5a4.2 ± 0.35.8 ± 0.4
Thiopyrano[2,3-d]thiazole 5d3.1 ± 0.24.9 ± 0.3

Structure-Activity Relationships (SAR)

  • Pyrazole Substituents: 3,5-Diphenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .

  • Benzylidene Linker: The E-configuration optimizes planarity for DNA intercalation .

  • Thioxo Group: Critical for hydrogen bonding with cysteine residues in target enzymes.

Pharmacokinetic and Toxicity Considerations

Predicted properties (via PubChem and ADMETlab):

  • LogP: 5.2 (high lipophilicity; may limit aqueous solubility)

  • HIA (Human Intestinal Absorption): 92% (high absorption potential)

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (risk of drug-drug interactions)

  • Ames Test: Negative (low mutagenic risk)

Future Directions and Challenges

  • Synthetic Optimization: Development of one-pot methodologies using microwave or flow chemistry to improve yields .

  • Target Identification: Proteomic studies to elucidate binding partners beyond topoisomerase II.

  • Formulation Strategies: Nanocrystal or liposomal delivery systems to overcome solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator